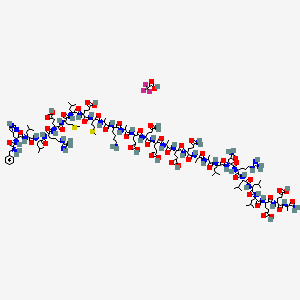![molecular formula C6H4N4O2 B599794 Tetrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 120613-46-9](/img/structure/B599794.png)
Tetrazolo[1,5-a]pyridine-7-carboxylic acid
Übersicht
Beschreibung
Tetrazolo[1,5-a]pyridine-7-carboxylic acid is a useful research chemical . Its empirical formula is C6H4N4O2 and it has a molecular weight of 164.12 .
Molecular Structure Analysis
The molecular structure of Tetrazolo[1,5-a]pyridine-7-carboxylic acid consists of a tetrazole ring attached to a pyridine ring with a carboxylic acid group . The SMILES string representation is O=C(O)C1=CC2=NN=NN2C=C1 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Tetrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines . For instance, a series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds were synthesized and their cytotoxic activity was investigated against HCT-116, MCF-7, MDA-MB-231, A549 human cancer cell lines . Some of these compounds showed potent anticancer activities against human colon and lung cancer .
Drug Development
The tetrazolo[1,5-a]pyridine scaffold is widely used in drug development . The possibility to attach several structurally distinct substituents to the heterocycle ring allows for the modification of either the biological or physico-chemical properties of these compounds . This has prompted the use of this heterocycle as a template in many research programs aimed at the development of new bioactive compounds .
Synthesis of π-Conjugated Systems
Tetrazolo[1,5-a]pyridine-containing π-conjugated systems have been synthesized and studied for their semiconducting characteristics . These systems have potential applications in the field of organic electronics .
Multicomponent Reactions
Tetrazolo[1,5-a]pyridine derivatives can be synthesized via one-pot, three-multicomponent reactions . This method provides an efficient way to generate a diverse range of compounds for further study .
Study of Heterocyclic Compounds
Tetrazolo[1,5-a]pyridine is a heterocyclic compound, and its study contributes to the broader understanding of the properties and applications of heterocyclic compounds . These compounds are of interest in various fields of chemistry due to their unique properties .
Development of Bioactive Compounds
The tetrazolo[1,5-a]pyridine scaffold is used in the development of new bioactive compounds . These compounds have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Wirkmechanismus
Target of Action
The primary targets of Tetrazolo[1,5-a]pyridine-7-carboxylic acid are currently unknown. This compound is a unique chemical provided for early discovery researchers
Mode of Action
Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities . The specific interactions of Tetrazolo[1,5-a]pyridine-7-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that Tetrazolo[1,5-a]pyridine-7-carboxylic acid may have favorable pharmacokinetic properties, including bioavailability.
Result of Action
Given the broad range of biological effects exhibited by tetrazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Safety and Hazards
Zukünftige Richtungen
Tetrazolo[1,5-a]pyridine-7-carboxylic acid is a research chemical and its future directions are largely dependent on the outcomes of ongoing and future research. Given its potential biological activity and its use as a carboxylic acid isostere, it may find applications in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
tetrazolo[1,5-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-1-2-10-5(3-4)7-8-9-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGKNMPSLZJKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653253 | |
| Record name | Tetrazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazolo[1,5-a]pyridine-7-carboxylic acid | |
CAS RN |
120613-46-9 | |
| Record name | Tetrazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,3,4]tetrazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)



![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)
![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)





![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)
![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)
